Home > Products > Building Blocks P5125 > 8-Bromoxanthine
8-Bromoxanthine - 10357-68-3

8-Bromoxanthine

Catalog Number: EVT-315786
CAS Number: 10357-68-3
Molecular Formula: C5H3BrN4O2
Molecular Weight: 231.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromoxanthine is a purine analog and a derivative of xanthine, a naturally occurring purine base. [, , ] It acts as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine catabolism and the production of uric acid. [, ] While not a medication itself, 8-bromoxanthine serves as a valuable tool in biochemical and pharmacological research, particularly in studying XO and related metabolic pathways. [, ]

Xanthine Oxidase

  • Relevance: 8-Bromoxanthine acts as a potent inhibitor of xanthine oxidase [, ]. This inhibition is the basis for its potential therapeutic use in conditions characterized by elevated uric acid levels, such as gout.

Allopurinol

  • Relevance: Allopurinol serves as a reference compound for comparing the potency and mechanism of action of 6-(N-benzoylamino)purine and 8-Bromoxanthine as xanthine oxidase inhibitors [].
  • Relevance: This compound demonstrates significantly greater potency as a xanthine oxidase inhibitor compared to 8-Bromoxanthine. This difference is attributed to the presence of the benzamido group in 6-(N-benzoylamino)purine, which enhances its binding affinity to the enzyme's active site through various interactions, including hydrogen bonding and non-bonded interactions [].

Adenine

  • Relevance: Adenine is the parent compound of both 6-(N-benzoylamino)purine and 8-Bromoxanthine. Comparing their structures helps understand how modifications to the adenine core affect xanthine oxidase inhibitory activity [].

8-Bromoxanthine Derivatives

  • Compound Description: Several 8-Bromoxanthine derivatives, particularly those with substitutions at the 1 and 7 positions, have been synthesized and studied for their potential biological activities. For example, 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine is a key intermediate in the synthesis of linagliptin, a drug used for treating type 2 diabetes [].

8-Chloroxanthine

  • Relevance: 8-Chloroxanthine, specifically its 7-aralkyl derivatives, exhibit selective inhibition of the PDE4 isoenzyme. This selectivity suggests potential therapeutic applications in conditions where modulating PDE4 activity is beneficial, such as inflammatory diseases and respiratory disorders []. The structural similarity between 8-chloroxanthine and 8-bromoxanthine allows for comparisons of their pharmacological profiles and exploration of potential overlap in their biological targets.

8-Aminoxanthine Derivatives

  • Compound Description: 8-Aminoxanthine derivatives, including those with benzyl substituents at positions 1 or 7, represent a class of compounds synthesized and studied for their diverse pharmacological activities [, ]. These compounds are synthesized from 8-bromoxanthines by replacing the bromine atom with various amines.

8-Hydrazinoxanthine Derivatives

  • Compound Description: 8-Hydrazinoxanthine derivatives, specifically 8-benzylidenhydrazino-1-p-methylbenzyltheobromines, are a group of xanthine derivatives investigated for their potential biological activities, including antioxidant effects []. They are synthesized from the reaction of 8-hydrazine-1(4-methylbenzyl)theobromine with various aldehydes.
Source and Classification

8-Bromoxanthine is derived from xanthine, a purine base that is a key component in various metabolic pathways. Its classification as a xanthine derivative places it within a broader category of compounds that exhibit a range of pharmacological effects, including anti-inflammatory and anti-cancer properties. The introduction of bromine at the 8th position enhances its reactivity and potential interactions with biological targets .

Synthesis Analysis

The synthesis of 8-Bromoxanthine typically involves the bromination of 3-methylxanthine. This process can be achieved using various brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction conditions are crucial; controlled temperatures are necessary to ensure selective bromination at the 8th position .

Synthetic Routes and Reaction Conditions

  1. Bromination Reaction:
    • Reagents: Bromine or N-bromosuccinimide.
    • Solvents: Acetic acid or chloroform.
    • Conditions: Controlled temperatures are maintained to achieve selectivity in bromination.
  2. Industrial Production:
    • In industrial settings, large-scale production may utilize automated reactors with continuous flow systems to enhance efficiency and yield. Purification methods often include crystallization or chromatography techniques .

Novel Synthesis Methods

Recent advancements have introduced one-step synthesis methods that utilize microwave irradiation to facilitate the reaction between 1,3-diaminouracil derivatives and aldehydes, yielding various substituted xanthines efficiently .

Molecular Structure Analysis

The molecular structure of 8-Bromoxanthine features a purine backbone with specific substitutions that define its chemical behavior:

  • Chemical Formula: C₈H₈BrN₄O₂
  • Molecular Weight: Approximately 256.08 g/mol
  • The bromine atom at the 8th position significantly influences its electronic properties, while the methyl group at the 3rd position affects its solubility and binding characteristics.

Structural Characteristics

  • The compound exhibits a planar structure typical of purines, allowing for effective stacking interactions with nucleic acids and proteins.
  • The presence of electronegative bromine alters the electron density around the aromatic system, enhancing its reactivity towards nucleophiles .
Chemical Reactions Analysis

8-Bromoxanthine participates in several chemical reactions:

Common Reagents and Conditions

  • Nucleophilic Substitution: Ammonia or primary amines in ethanol or water.
  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reduction Agents: Sodium borohydride or lithium aluminum hydride .
Mechanism of Action

The mechanism of action for 8-Bromoxanthine primarily involves its interaction with purinergic receptors and enzymes involved in purine metabolism. The structural modifications imparted by the bromine atom and methyl group enhance its binding affinity to these biological targets.

Biochemical Pathways

  • It modulates cellular signaling pathways related to energy metabolism and neurotransmission.
  • The compound's activity may also influence inflammatory responses through its interaction with adenosine receptors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Applications

8-Bromoxanthine serves as a vital building block in medicinal chemistry. Its applications include:

  1. Pharmaceutical Development: Used in synthesizing compounds targeting purinergic receptors for therapeutic purposes.
  2. Research Tool: Acts as a model compound for studying the interactions of xanthines with biological systems.
  3. Potential Therapeutic Uses: Investigated for roles in anti-inflammatory treatments and cancer therapies due to its ability to modulate cellular signaling pathways .

Properties

CAS Number

10357-68-3

Product Name

8-Bromoxanthine

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione

Molecular Formula

C5H3BrN4O2

Molecular Weight

231.01 g/mol

InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br

Synonyms

8-Bromo-3,7-dihydro-1H-purine-2,6-dione; 8-Bromo-xanthine; 8-Bromopurine-2,6-diol; NSC 24131

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.